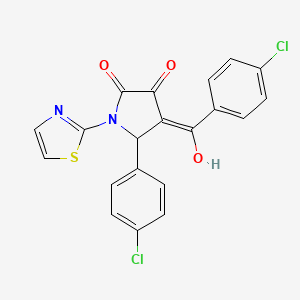![molecular formula C8H16N2O B2843359 2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane CAS No. 1367422-03-4](/img/structure/B2843359.png)
2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane is a chemical compound with the CAS Number: 1547757-55-0 . It has a molecular weight of 156.23 . The IUPAC name for this compound is 6-methyl-2-oxa-6,9-diazaspiro[4.5]decane .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H16N2O/c1-10-4-3-9-6-8(10)2-5-11-7-8/h9H,2-7H2,1H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications
Configuration Analysis
The relative configuration of spiro[4.5]decanes, including variants similar to 2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane, has been extensively analyzed. These studies, focusing on diazaspirodecanes, oxazaspirodecanes, and dioxaspirodecanes, utilize NMR techniques to understand stereochemistry and conformation preferences. For instance, compounds with a methyl group in their structure exhibit a chair conformation preference, highlighting the significance of methyl placement on molecular geometry and potential reactivity (Guerrero-Alvarez, Moncayo-Bautista, & Ariza-Castolo, 2004).
Crystal Structure Characterization
Alaptide's crystal structure, closely related to this compound, has been elucidated through synchrotron powder diffraction data. This study reveals the compound's detailed molecular architecture, including a slight boat conformation of its DKP ring and the positional characteristics of the bonded methyl group. Such insights are critical for understanding the compound's interaction mechanisms and potential applications in material science and pharmacology (Rohlíček et al., 2010).
Synthetic Approaches
Synthetic methodologies for creating spiroaminals core structures, which include 1-oxa-6-azaspiro[4.5]decane, demonstrate the chemical versatility and potential for generating biologically active compounds. These approaches not only offer pathways to synthesize compounds with significant biological activities but also challenge and advance the field of chemical synthesis by exploring novel reaction mechanisms and strategies (Sinibaldi & Canet, 2008).
Functional Applications
The development of constrained peptide analogs, utilizing spirocyclic derivatives such as this compound, has been explored for their potential in mimicking natural peptide structures. These compounds have applications in drug design, offering a novel approach to creating bioactive molecules with improved stability and specificity (Fernandez et al., 2002).
Safety and Hazards
The safety information for 2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-methyl-6-oxa-2,9-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-10-4-2-8(7-10)6-9-3-5-11-8/h9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLNDDLUYKWEHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1)CNCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]pyrrolidine-1-sulfonamide](/img/structure/B2843277.png)
![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide](/img/structure/B2843278.png)
![2-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid](/img/structure/B2843280.png)


![(E)-3-(2-chlorophenyl)-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3-thiazol-2-yl}-2-propenenitrile](/img/structure/B2843287.png)



![({4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}methylene)(methyl)ammoniumolate](/img/structure/B2843291.png)

![methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate](/img/structure/B2843295.png)
![4,4'-(5'-(4-(1H-pyrazol-4-yl)phenyl)-[1,1':3',1''-terphenyl]-4,4''-diyl)bis(1H-pyrazole)](/img/structure/B2843296.png)
